molecular formula C19H18N2O3 B14177219 4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-46-1

4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14177219
CAS No.: 923594-46-1
M. Wt: 322.4 g/mol
InChI Key: XEJDYNYKRWSFLU-UHFFFAOYSA-N
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Description

4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes methoxyphenyl and pyrimidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methoxybenzaldehyde with other reagents under specific conditions. For example, one method involves heating 4-methoxybenzaldehyde in toluene at 145°C with piperidine as a catalyst, followed by the addition of acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of methoxyphenyl and pyrimidinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

923594-46-1

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-methoxy-2-[5-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]phenol

InChI

InChI=1S/C19H18N2O3/c1-12-20-11-17(13-4-6-14(23-2)7-5-13)19(21-12)16-10-15(24-3)8-9-18(16)22/h4-11,22H,1-3H3

InChI Key

XEJDYNYKRWSFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=CC(=C2)OC)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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